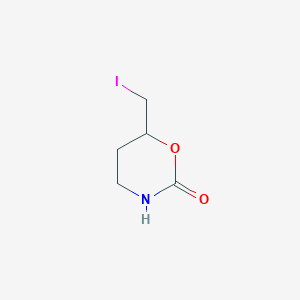

6-(Iodomethyl)-1,3-oxazinan-2-one

Description

Significance of Nitrogen and Oxygen-Containing Heterocycles in Organic Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are fundamental to the chemistry of life and industry. Those incorporating both nitrogen and oxygen are particularly noteworthy. ijrpr.com This combination of heteroatoms imparts a unique set of electronic and steric properties, often leading to specific biological activities and versatile reactivity. These scaffolds are prevalent in a wide array of natural products, pharmaceuticals, and agrochemicals. ijrpr.com The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O, O-C) within a single, conformationally constrained framework makes them valuable for molecular recognition and binding to biological targets.

Overview of Cyclic Carbamates and Their Synthetic Utility

Cyclic carbamates, also known as oxazinanones or oxazolidinones depending on the ring size, are a significant class of N,O-heterocycles. The six-membered 1,3-oxazinan-2-one (B31196) ring system is a key structural motif. These compounds are often utilized as intermediates in organic synthesis, serving as precursors for amino alcohols and other complex molecules. nih.govacs.org The synthesis of cyclic carbamates has evolved from methods using hazardous reagents like phosgene (B1210022) to greener approaches utilizing carbon dioxide or dialkyl carbonates as C1 sources. researchgate.net Their rigid structure and polar nature make them attractive components in drug design.

Specific Focus on 1,3-Oxazinan-2-one Derivatives

The 1,3-oxazinan-2-one core can be substituted at various positions, leading to a diverse range of derivatives with distinct properties. ijrpr.com Research has demonstrated numerous synthetic routes to these compounds, including one-pot, three-component reactions and cyclization of functionalized precursors. researchgate.netchimia.ch A particularly important derivative is the 6-hydroxymethyl-1,3-oxazinan-2-one, which can be synthesized in chiral form from carbohydrate precursors. nih.govacs.org This hydroxyl group provides a reactive handle for further chemical modification, allowing for the introduction of various functional groups and the construction of more elaborate molecular architectures.

One logical and common transformation of a primary alcohol, such as that in 6-hydroxymethyl-1,3-oxazinan-2-one, is its conversion to an alkyl iodide. This can be achieved through standard iodination procedures, such as the Appel reaction (using triphenylphosphine (B44618) and iodine) or by converting the alcohol to a sulfonate ester followed by a Finkelstein reaction with an iodide salt. This straightforward conversion would yield the target compound, 6-(Iodomethyl)-1,3-oxazinan-2-one (B6193587), a molecule primed for further synthetic exploitation.

Below is a table of representative 1,3-oxazinan-2-one derivatives and their properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | CAS Number |

| 1,3-Oxazinan-2-one | C₄H₇NO₂ | 101.10 | Solid | 5259-97-2 |

| 6-(2-chloroethyl)-3-methyl-1,3-oxazinan-2-one | C₇H₁₂ClNO₂ | 177.63 | - | 26409-02-9 sigmaaldrich.com |

| 4-(Trifluoromethyl)-2H-1,3-oxazin-2-amine | C₅H₅F₃N₂O | 166.10 | - | 1337880-26-8 nih.gov |

This table is populated with data for the parent compound and related derivatives for which public information is available.

Contextualizing this compound within Halogenated Heterocyclic Systems

Halogenated heterocyclic compounds are of immense interest in medicinal chemistry. The introduction of a halogen atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic profile, affecting properties like lipophilicity, metabolic stability, and binding affinity. While fluorine and chlorine are most common in pharmaceuticals, iodine-containing compounds play a crucial role, particularly in synthesis.

The compound this compound is a prime example of a halogenated heterocycle designed for synthetic utility. The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This allows the iodomethyl group to serve as a versatile electrophilic site for introducing a wide variety of functionalities (e.g., amines, azides, thiols, cyanides) by reaction with appropriate nucleophiles. The presence of a halogenated substituent on a 1,3-oxazinan-2-one scaffold, as seen in related chloro-derivatives, is well-tolerated. sigmaaldrich.com Therefore, this compound represents a valuable building block for creating libraries of complex 6-substituted 1,3-oxazinan-2-ones for screening in drug discovery and materials science.

Below is a data table for the target compound, with properties estimated based on its structure and data from analogous compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₅H₈INO₂ | 257.03 |

Properties for this compound are calculated based on its chemical structure, as specific experimental data is not widely published.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8INO2 |

|---|---|

Molecular Weight |

241.03 g/mol |

IUPAC Name |

6-(iodomethyl)-1,3-oxazinan-2-one |

InChI |

InChI=1S/C5H8INO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8) |

InChI Key |

XNBVRUAGLFOHKW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)OC1CI |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Iodomethyl 1,3 Oxazinan 2 One

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-(iodomethyl)-1,3-oxazinan-2-one (B6193587) reveals several potential disconnection points. The primary C-N and C-O bonds of the oxazinanone ring are logical points for cleavage, leading back to acyclic precursors.

A key disconnection is the C6-O bond, which simplifies the target molecule to a homoallylic carbamate (B1207046). This precursor is particularly attractive as it sets the stage for a powerful iodocyclization reaction to form the heterocyclic ring and concurrently install the iodomethyl group. This approach is advantageous as it can potentially control the stereochemistry at the C6 position.

Alternatively, disconnection of the N1-C2 and O3-C2 bonds of the carbamate moiety leads back to a 1,3-amino alcohol. This amino alcohol would already contain the necessary carbon skeleton, including the precursor to the iodomethyl group. The oxazinan-2-one ring could then be formed through reaction with a carbonylating agent like phosgene (B1210022), triphosgene, or a dialkyl carbonate. scielo.brresearchgate.net

A third strategy involves disconnecting the C6-iodomethyl bond, suggesting a post-cyclization functionalization approach. This would start with a pre-formed 6-substituted 1,3-oxazinan-2-one (B31196), such as a 6-hydroxymethyl or 6-methyl derivative, which is then converted to the final iodinated product.

Precursor Design and Elaboration for Oxazinan-2-one Core Formation

The design and synthesis of suitable precursors are critical for the successful construction of the this compound core.

For the iodocyclization strategy, the key precursor is an N-protected homoallylic amine. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is stable under many reaction conditions but can be readily removed. The synthesis of this precursor typically starts from a commercially available homoallylic alcohol. The alcohol can be converted to an azide (B81097) via a Mitsunobu reaction or by tosylation followed by substitution with sodium azide. Reduction of the azide then yields the primary homoallylic amine, which can be protected, for instance, as its N-Boc derivative.

For the 1,3-amino alcohol cyclization route, the precursor would be a 4-amino-1-penten-2-ol derivative. This can be synthesized from an appropriate starting material, such as an α,β-unsaturated ketone. For instance, reduction of the ketone followed by introduction of the amino group at the 4-position would yield the desired amino alcohol.

Direct Cyclization Strategies Employing Iodocyclization Principles

Iodocyclization is a powerful method for the synthesis of iodine-containing heterocycles. nih.govrsc.org This reaction involves the electrophilic addition of iodine to a double bond, followed by intramolecular attack of a nucleophile, in this case, the nitrogen or oxygen of the carbamate.

Ring-Closing Reactions Involving Iodination

The iodocyclization of an N-Boc-protected homoallylic amine is a direct and efficient method to construct the this compound ring system. The reaction is typically carried out using molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate. The iodine acts as an electrophile, activating the double bond to form a cyclic iodonium (B1229267) ion intermediate. The carbamate nitrogen then attacks the more substituted carbon of the iodonium ion in an endo-trig cyclization, leading to the formation of the six-membered ring and the introduction of the iodomethyl group at the C6 position.

Stereochemical Control in Cyclization Pathways

The stereochemistry at the C6 position can be influenced by the substrate and reaction conditions. For cyclic precursors, the facial selectivity of the iodination can be directed by existing stereocenters on the ring. In the case of acyclic homoallylic carbamates, the stereochemical outcome is often governed by the principles of asymmetric induction. The use of chiral auxiliaries on the nitrogen atom or the application of chiral catalysts can promote the formation of one enantiomer over the other. The relative stereochemistry between the newly formed C-I bond and the substituent at C5 is typically trans due to the nature of the iodonium ion opening.

Post-Cyclization Functionalization and Derivatization Approaches

An alternative to direct iodocyclization is the functionalization of a pre-formed 1,3-oxazinan-2-one ring.

Introduction of the Iodomethyl Moiety

This approach would begin with a 6-substituted 1,3-oxazinan-2-one, such as a 6-hydroxymethyl or 6-methyl derivative. The synthesis of N-substituted 6-trifluoromethyl-1,3-oxazinan-2-ones has been reported, indicating that substitution at the 6-position is feasible. scielo.brscite.ai

If starting with a 6-hydroxymethyl-1,3-oxazinan-2-one, the hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an iodide salt, like sodium iodide in acetone (B3395972) (a Finkelstein reaction), would yield the desired this compound.

Alternatively, starting with a 6-methyl-1,3-oxazinan-2-one, a radical halogenation could be employed to introduce the iodine atom. However, this method may lack selectivity and could lead to a mixture of products.

Modification of Existing 1,3-Oxazinan-2-one Structures

The most direct and common strategy to introduce the iodomethyl functionality at the C6 position of the 1,3-oxazinan-2-one ring is through the chemical modification of a pre-existing and suitably functionalized precursor. A logical and readily accessible precursor for this transformation is 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521). The conversion of the primary alcohol in this precursor to an alkyl iodide is a well-established transformation in organic synthesis.

One of the most prominent methods for this conversion is the Appel reaction . organic-chemistry.orgdocbrown.info This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an iodine source, typically molecular iodine (I₂) or carbon tetraiodide (CI₄), to convert alcohols to alkyl iodides under mild conditions. organic-chemistry.orgdocbrown.info The reaction proceeds through the formation of an oxyphosphonium intermediate, which is subsequently displaced by the iodide nucleophile in an Sₙ2 reaction, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct. organic-chemistry.org

For the synthesis of this compound from 6-(hydroxymethyl)-1,3-oxazinan-2-one, the general reaction scheme would be as follows:

Reaction Scheme for the Appel Iodination

6-(hydroxymethyl)-1,3-oxazinan-2-one + PPh₃ + I₂ → this compound + Ph₃PO + HI

The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂) or acetonitrile (B52724) (CH₃CN) at or below room temperature to control the reactivity and minimize potential side reactions. The yields for the Appel reaction are generally high for primary alcohols. organic-chemistry.org

| Reagent/Condition | Purpose | Typical Parameters |

| 6-(hydroxymethyl)-1,3-oxazinan-2-one | Starting Material | 1 equivalent |

| Triphenylphosphine (PPh₃) | Phosphine (B1218219) Source | 1.1 - 1.5 equivalents |

| Iodine (I₂) | Halogen Source | 1.1 - 1.5 equivalents |

| Imidazole (optional) | Activator/Acid Scavenger | 1.1 - 1.5 equivalents |

| Solvent | Reaction Medium | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) |

| Temperature | Reaction Condition | 0 °C to room temperature |

| Reaction Time | Duration | 1 - 12 hours |

While the Appel reaction is a reliable method, other reagents and conditions can also be employed for the conversion of primary alcohols to iodides. These include the use of phosphorus triiodide (PI₃), which can be generated in situ from phosphorus and iodine, or systems like cerium(III) chloride heptahydrate with sodium iodide. researchgate.net

Considerations for Atom Economy and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the choice of synthetic methodologies, with a strong emphasis on maximizing atom economy and utilizing sustainable reaction conditions.

Atom Economy of the Appel Reaction:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.comlibretexts.org

For the Appel reaction in the synthesis of this compound, the reactants are 6-(hydroxymethyl)-1,3-oxazinan-2-one (C₅H₉NO₃, MW: 131.13 g/mol ), triphenylphosphine (C₁₈H₁₅P, MW: 262.29 g/mol ), and iodine (I₂, MW: 253.81 g/mol ). The desired product is this compound (C₅H₈INO₂, MW: 241.03 g/mol ).

Calculation of Atom Economy for the Appel Reaction:

Reactants MW = 131.13 (C₅H₉NO₃) + 262.29 (PPh₃) + 253.81 (I₂) = 647.23 g/mol

Desired Product MW = 241.03 g/mol

% Atom Economy = (241.03 / 647.23) x 100 ≈ 37.24%

The relatively low atom economy of the traditional Appel reaction is a significant drawback, as a large portion of the reactant mass ends up as byproducts, primarily triphenylphosphine oxide (Ph₃PO) and hydrogen iodide (HI). organic-chemistry.orgdocbrown.info The disposal of these byproducts adds to the environmental burden and cost of the synthesis.

Sustainable Synthetic Protocols:

One notable advancement is the development of catalytic Appel-type reactions . researchgate.netfigshare.com These systems utilize a catalytic amount of a phosphine or a phosphine oxide, which is regenerated in situ. This dramatically improves the atom economy and reduces the amount of phosphorus-containing waste.

Another green approach involves phosphine-free iodination methods . For instance, a method utilizing blue light-promoted iodination with iodoform (B1672029) (CHI₃) has been developed. nih.gov This protocol avoids the use of stoichiometric phosphine reagents, thus simplifying purification and improving the environmental profile of the transformation.

Furthermore, the use of greener solvents is a key aspect of sustainable synthesis. Efforts have been made to replace hazardous chlorinated solvents like dichloromethane with more environmentally benign alternatives such as dimethyl carbonate. researchgate.net

| Method | Key Features | Advantages in Sustainability |

| Catalytic Appel Reaction | Utilizes a catalytic amount of a phosphine reagent that is regenerated. researchgate.netfigshare.com | High atom economy, reduced phosphorus waste. |

| Blue Light-Promoted Iodination | Employs iodoform and blue light, avoiding phosphine reagents. nih.gov | Phosphine-free, milder reaction conditions. |

| Use of Greener Solvents | Replacement of chlorinated solvents with alternatives like dimethyl carbonate. researchgate.net | Reduced environmental impact and toxicity. |

By considering these advanced methodologies and sustainability principles, the synthesis of this compound can be approached in a manner that is not only efficient but also environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of 6 Iodomethyl 1,3 Oxazinan 2 One

Reactivity Profile of the Iodomethyl Group

The carbon-iodine bond in the iodomethyl substituent is the principal site of reactivity, serving as a versatile handle for the introduction of a wide array of functional groups. This reactivity stems from the good leaving group ability of the iodide anion and the susceptibility of the C-I bond to homolytic cleavage.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

The primary nature of the carbon bearing the iodine atom strongly favors nucleophilic substitution reactions proceeding via an SN2 mechanism. masterorganicchemistry.comorganic-chemistry.orgyoutube.comlibretexts.org In a typical SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the backside of the carbon-iodine bond, leading to a concerted displacement of the iodide ion and inversion of stereochemistry at the reaction center. youtube.comlibretexts.org Given that the carbon is primary, the steric hindrance is minimal, further supporting the SN2 pathway. masterorganicchemistry.comlibretexts.org

A competing SN1 mechanism, which would involve the formation of a primary carbocation, is highly unfavorable due to the inherent instability of such an intermediate. masterorganicchemistry.comorganic-chemistry.org Therefore, reactions of 6-(iodomethyl)-1,3-oxazinan-2-one (B6193587) with a wide range of nucleophiles, such as amines, alkoxides, thiolates, and carbanions, are expected to proceed predominantly through an SN2 pathway to afford the corresponding substituted products.

The possibility of an SN2' reaction, involving nucleophilic attack at the adjacent vinylic position with concomitant double bond rearrangement, is not applicable to this saturated system.

Table 1: Predicted Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu⁻) | Reagent Example | Expected Product | Reaction Type |

| Amine | Ammonia (NH₃) | 6-(Aminomethyl)-1,3-oxazinan-2-one | SN2 |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 6-(Methoxymethyl)-1,3-oxazinan-2-one | SN2 |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(Phenylthiomethyl)-1,3-oxazinan-2-one | SN2 |

| Cyanide | Sodium cyanide (NaCN) | (2-Oxo-1,3-oxazinan-6-yl)acetonitrile | SN2 |

Radical-Mediated Transformations and Halogen Atom Transfer

The relatively weak carbon-iodine bond (approximately 57 kcal/mol) makes the iodomethyl group susceptible to homolytic cleavage, initiating radical-mediated transformations. nih.govrsc.org These reactions can be initiated by light, heat, or radical initiators. One common pathway is halogen atom transfer (XAT), where a radical species abstracts the iodine atom to generate a primary alkyl radical centered on the methylene (B1212753) group. rsc.orgyoutube.comnih.gov This alkyl radical can then participate in a variety of subsequent reactions.

For instance, in the presence of a suitable hydrogen atom donor, the radical can be reduced to a methyl group. Alternatively, it can add to alkenes or alkynes in a Giese-type reaction to form new carbon-carbon bonds. nih.gov Electrochemical methods have also been developed to generate carbon-centered radicals from alkyl iodides under mild conditions. rsc.orgrsc.org

Table 2: Potential Radical-Mediated Reactions of this compound

| Reaction Type | Initiator/Mediator | Key Intermediate | Potential Product |

| Reductive Deiodination | Tributyltin hydride (Bu₃SnH), AIBN | 6-(Methyl)-1,3-oxazinan-2-one radical | 6-Methyl-1,3-oxazinan-2-one |

| Giese Addition | Acrylonitrile, AIBN | 6-(Methyl)-1,3-oxazinan-2-one radical | 3-(2-Oxo-1,3-oxazinan-6-yl)propanenitrile |

| Carboxylation | Carbon monoxide, photoinitiation | 6-(Methyl)-1,3-oxazinan-2-one radical | 2-(2-Oxo-1,3-oxazinan-6-yl)acetic acid nih.gov |

Cross-Coupling Reaction Precursor Role (e.g., Suzuki-Miyaura, Sonogashira)

The iodomethyl group serves as a competent electrophilic partner in various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

In the Suzuki-Miyaura coupling , the iodomethyl group can react with organoboron reagents, such as boronic acids or their esters, in the presence of a palladium catalyst and a base. libretexts.orgnih.govacs.orgnih.gov While Suzuki-Miyaura couplings are most common with aryl and vinyl halides, the use of alkyl halides, including primary iodides, has been demonstrated. The reactivity order for the halide is generally I > Br > Cl > F. libretexts.org

The Sonogashira coupling allows for the formation of a C(sp³)–C(sp) bond by reacting the iodomethyl group with a terminal alkyne. youtube.comlibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. youtube.comacs.org Nickel-based catalytic systems have also been developed for the Sonogashira coupling of non-activated alkyl halides. acs.orgacs.org Recent advancements have even enabled copper-catalyzed Sonogashira-type couplings of alkyl iodides through an aryl radical-mediated mechanism. acs.org

Reactivity of the 1,3-Oxazinan-2-one (B31196) Ring System

The 1,3-oxazinan-2-one ring is a cyclic carbamate (B1207046), which can be viewed as an N-acyl hemiaminal ether. This structural feature governs its reactivity, particularly its susceptibility to ring-opening reactions.

Ring-Opening Reactions and Subsequent Transformations

The 1,3-oxazinan-2-one ring can be opened under both acidic and basic conditions. Acid-catalyzed hydrolysis typically leads to the formation of the corresponding 3-aminopropanol derivative by cleavage of the acyl-nitrogen and acyl-oxygen bonds. nsf.gov Basic hydrolysis can also effect ring opening to yield the corresponding amino alcohol. The N-acyl group in lactams can be susceptible to cleavage under various conditions. lookchem.comnih.govresearchgate.net

These ring-opened products, being bifunctional, can serve as versatile intermediates for further synthetic transformations. For example, the resulting amino alcohol can be used in the synthesis of a variety of other heterocyclic systems or as a chiral building block if the starting material is enantiomerically pure.

Functionalization at Other Ring Positions

While the primary reactivity lies at the iodomethyl group and in ring-opening, functionalization at other positions of the 1,3-oxazinan-2-one ring is also conceivable, though likely requiring more specialized conditions. For instance, deprotonation at the C4 or C5 positions, followed by reaction with an electrophile, could lead to substituted derivatives. nih.gov The nitrogen atom of the carbamate can also potentially be a site for further functionalization, although its nucleophilicity is significantly attenuated by the adjacent carbonyl group.

Carbonyl Reactivity and Derivatization

The carbonyl group of the 1,3-oxazinan-2-one ring is a key site for chemical transformations. Its reactivity is influenced by the adjacent nitrogen and oxygen atoms within the heterocyclic ring. While direct studies on the carbonyl reactivity of this compound are limited, the general behavior of the 1,3-oxazinan-2-one scaffold suggests several potential derivatization pathways.

One of the primary reactions of the cyclic carbamate is its hydrolysis under acidic or basic conditions, which would lead to the opening of the ring to form the corresponding amino alcohol. For this compound, this would yield 3-amino-1-iodopropan-2-ol.

Furthermore, the carbonyl group can potentially react with strong nucleophiles. For instance, organometallic reagents such as Grignard reagents or organolithium compounds could add to the carbonyl carbon. However, such reactions would likely be complicated by the presence of the reactive iodomethyl group.

The nitrogen atom of the carbamate can also be a site for derivatization. N-alkylation or N-acylation can occur under appropriate conditions, although the reactivity is generally lower than that of a simple secondary amine due to the delocalization of the nitrogen lone pair into the carbonyl group.

A summary of potential derivatization reactions at the carbonyl group is presented in the table below.

| Reagent/Condition | Expected Product | Reaction Type |

| H₃O⁺ or OH⁻ | 3-Amino-1-iodopropan-2-ol | Hydrolysis |

| Grignard Reagent (RMgX) | Complex mixture, potential addition to carbonyl | Nucleophilic Addition |

| NaH, R-X | N-Alkyl-6-(iodomethyl)-1,3-oxazinan-2-one | N-Alkylation |

| Acyl Chloride, Base | N-Acyl-6-(iodomethyl)-1,3-oxazinan-2-one | N-Acylation |

Interplay Between the Iodomethyl Moiety and the Heterocyclic Ring Reactivity

The presence of the iodomethyl group at the C6 position is expected to have a significant impact on the reactivity of the 1,3-oxazinan-2-one ring, and conversely, the heterocyclic ring will influence the reactivity of the C-I bond.

The iodomethyl group is a potent electrophile, making it susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, including amines, thiols, and cyanides, would be expected to displace the iodide ion to form a variety of derivatives. This SN2 reactivity is a cornerstone of the synthetic utility of such a molecule.

The heterocyclic ring, particularly the nitrogen and oxygen atoms, could influence the reactivity of the iodomethyl group through neighboring group participation. For example, the nitrogen atom could potentially act as an internal nucleophile, leading to the formation of a bicyclic aziridinium (B1262131) intermediate, which could then be opened by an external nucleophile. This would likely affect the stereochemical outcome of the substitution reaction.

Conversely, the electron-withdrawing nature of the iodomethyl group may have a modest effect on the reactivity of the carbonyl group, potentially making it slightly more electrophilic. However, this effect is transmitted through several sigma bonds and is likely to be less significant than the direct electronic effects of the ring heteroatoms.

Ring-opening reactions of the 1,3-oxazinan-2-one moiety could also be influenced by the iodomethyl group. For instance, under conditions that promote both ring opening and nucleophilic substitution, a complex reaction cascade could ensue.

Detailed Mechanistic Elucidation of Key Reactions

While specific mechanistic studies on this compound are not available, we can hypothesize the mechanisms of its key reactions based on established principles and studies of related systems.

For the SN2 reaction at the iodomethyl group, the transition state would involve the incoming nucleophile and the leaving iodide ion simultaneously associated with the carbon atom. The geometry would be trigonal bipyramidal, with the nucleophile and the iodide ion in the apical positions. The stereochemistry at the C6 position of the oxazinanone ring would influence the accessibility of the electrophilic carbon to the incoming nucleophile, potentially leading to diastereoselectivity in the substitution reaction.

In a hypothetical intramolecular cyclization involving the ring nitrogen, the transition state for the formation of the aziridinium intermediate would be highly strained. Computational studies on similar systems could provide insight into the energetics of such a pathway and its feasibility compared to direct intermolecular substitution.

Mapping the reaction coordinate for the nucleophilic substitution at the iodomethyl group would show a single energy barrier corresponding to the SN2 transition state. The energy of this barrier would be dependent on the nature of the nucleophile, the solvent, and any potential neighboring group participation.

For a potential ring-opening reaction followed by a reaction at the iodomethyl site, the reaction coordinate would be more complex, involving multiple intermediates and transition states. The relative energies of these would determine the major reaction pathway and the final product distribution.

The stereochemistry of the this compound, if it is chiral, would be a critical factor in its reactivity. The orientation of the iodomethyl group (axial or equatorial in a chair-like conformation of the ring) would significantly affect the steric hindrance around the electrophilic carbon.

An axial iodomethyl group might be more sterically accessible to incoming nucleophiles than an equatorial one, which could be shielded by the ring itself. Furthermore, stereoelectronic effects, such as the alignment of the C-I antibonding orbital with the lone pair orbitals of the ring heteroatoms, could influence the rate of both intermolecular and intramolecular reactions. For instance, an anti-periplanar arrangement between the nitrogen lone pair and the C-I bond could facilitate an intramolecular cyclization.

Applications As a Synthetic Building Block and Molecular Scaffold

Role in the Construction of Structurally Complex Organic Molecules

The 1,3-oxazinan-2-one (B31196) ring system is a key heterocyclic motif that serves as a precursor for synthesizing a variety of intricate molecular structures. nih.gov The iodomethyl group at the 6-position provides a crucial handle for synthetic modifications, enabling the development of complex polycyclic and fused heterocyclic systems.

The strategic positioning of the iodomethyl group on the 1,3-oxazinan-2-one framework makes it a valuable precursor for creating diverse fused and polycyclic heterocyclic structures. The reactivity of the carbon-iodine bond facilitates various cyclization strategies. A common method involves N-alkylation of the 1,3-oxazinan-2-one nitrogen, followed by intramolecular cyclization to form a new ring fused to the oxazinanone core. The versatility of this building block is further demonstrated by the potential for ring-opening and ring-transformation reactions of the 1,3-oxazinan-2-one ring itself, allowing for the construction of more elaborate polycyclic systems.

Chiral 1,3-oxazinan-2-ones are recognized as useful intermediates in the synthesis of pharmaceutical compounds. nih.govacs.org The inherent chirality of 6-(iodomethyl)-1,3-oxazinan-2-one (B6193587), which can be prepared in an enantiomerically pure form, makes it an attractive starting point for developing novel chiral auxiliaries. These auxiliaries are instrumental in asymmetric synthesis for the controlled formation of new chiral centers.

The process typically involves attaching the chiral 1,3-oxazinan-2-one unit to a prochiral substrate. The steric and electronic characteristics of the oxazinanone auxiliary then guide the approach of a reagent to a specific face of the substrate, resulting in a diastereoselective transformation. The iodomethyl group serves as a convenient attachment point for the prochiral molecule. Following the creation of the desired stereocenter, the auxiliary can be cleaved and potentially recovered for reuse.

Strategic Utility in Scaffold-Based Molecular Design

Scaffold-based molecular design is a key strategy in medicinal chemistry, utilizing a common core structure that is systematically modified to produce a library of related compounds. The 1,3-oxazinan-2-one framework is well-suited for this approach.

The 1,3-oxazinan-2-one scaffold offers a rigid three-dimensional structure that can orient substituents in specific spatial arrangements, which is advantageous for designing compound libraries. nih.gov The reactive iodomethyl group in this compound is pivotal for library synthesis, allowing for the easy introduction of chemical diversity through nucleophilic substitution reactions. nih.gov A typical library synthesis might involve the parallel reaction of this compound with a variety of nucleophiles. Further functionalization at the nitrogen atom of the oxazinanone ring can expand the library's chemical space even more. nih.govresearchgate.net This diversification strategy enables the rapid generation of numerous structurally related compounds for biological screening. ox.ac.uk

Generating structural analogues is a crucial step in optimizing lead compounds in drug discovery. The 1,3-oxazinan-2-one scaffold can be modified to create further structural diversity. For instance, altering the ring size can produce homologous scaffolds like 1,3-oxazepan-2-ones, and replacing the ring's oxygen atom with other heteroatoms can lead to different scaffold classes. By systematically modifying the scaffold and its substituents, medicinal chemists can fine-tune the pharmacological properties of a lead compound.

Transformations to Other Important Functional Groups and Linkers

The iodomethyl group of this compound is a versatile functional handle that can be readily converted into other important functional groups, enhancing its utility as a synthetic building block. organic-chemistry.orgyoutube.com The most frequent transformation is the nucleophilic displacement of the iodide, which allows for the introduction of a wide array of functionalities.

| Starting Material | Reagent | Product Functional Group |

| This compound | Primary/Secondary Amine | Aminomethyl |

| This compound | Thiol/Thiolate | Thioether |

| This compound | Azide (B81097) Ion | Azidomethyl |

| This compound | Cyanide Ion | Nitrile |

| This compound | Terminal Alkyne (Sonogashira Coupling) | Internal Alkyne |

These transformations enable the conversion of the iodomethyl group into various linkers used to attach the 1,3-oxazinan-2-one scaffold to other molecules, which is particularly useful in developing bioconjugates and functionalized materials.

Development of Novel Methodologies Leveraging its Unique Reactivity

The synthetic utility of This compound is fundamentally anchored in the reactivity of the iodomethyl group at the 6-position. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering the iodine atom an excellent leaving group in nucleophilic substitution reactions. This inherent reactivity makes the compound a potent electrophile, enabling the facile introduction of a wide array of nucleophiles at the C6-methyl position. This feature is the cornerstone for the development of innovative synthetic strategies.

The strategic placement of the iodomethyl group on the 1,3-oxazinan-2-one scaffold provides a platform for diversification. The oxazinanone core can act as a chiral auxiliary, influencing the stereochemical outcome of reactions, or serve as a rigid scaffold for the precise spatial arrangement of appended functionalities.

Nucleophilic Substitution Reactions

The primary mode of reactivity for This compound involves the displacement of the iodide by various nucleophiles. This allows for the construction of a diverse library of 6-substituted-1,3-oxazinan-2-one derivatives. The general transformation can be represented as follows:

A range of nucleophiles can be employed in this transformation, leading to the formation of new carbon-heteroatom and carbon-carbon bonds. The table below summarizes representative nucleophilic substitution reactions, highlighting the versatility of This compound as a synthetic intermediate.

| Entry | Nucleophile | Reagent Example | Product |

| 1 | Azide | Sodium Azide (NaN₃) | 6-(Azidomethyl)-1,3-oxazinan-2-one |

| 2 | Thiol | Sodium Thiophenoxide (NaSPh) | 6-((Phenylthio)methyl)-1,3-oxazinan-2-one |

| 3 | Amine | Piperidine | 6-(Piperidin-1-ylmethyl)-1,3-oxazinan-2-one |

| 4 | Carboxylate | Sodium Acetate (NaOAc) | (2-Oxo-1,3-oxazinan-6-yl)methyl acetate |

| 5 | Cyanide | Sodium Cyanide (NaCN) | (2-Oxo-1,3-oxazinan-6-yl)acetonitrile |

These reactions typically proceed under mild conditions, and the choice of solvent and temperature can be optimized to achieve high yields. The resulting products are themselves valuable intermediates for further functionalization. For instance, the azide derivative can be readily reduced to the corresponding amine, providing a handle for amide bond formation or other amine-based chemistries. Similarly, the nitrile can be hydrolyzed to a carboxylic acid, expanding the synthetic possibilities.

Elaboration to More Complex Scaffolds

Beyond simple substitution, the reactivity of the iodomethyl group can be harnessed in more complex, multi-step synthetic sequences to build intricate molecular architectures. For example, the introduction of a malonate ester followed by subsequent manipulations can lead to the formation of more extended carbon chains and heterocyclic systems.

A hypothetical, yet chemically sound, synthetic pathway could involve the reaction of This compound with diethyl malonate in the presence of a base. The resulting diester can then undergo further transformations, such as hydrolysis and decarboxylation, to yield a carboxylic acid derivative. This acid can then be coupled with an amine to form an amide, demonstrating the potential for building peptide-like structures or other complex organic molecules.

The development of such methodologies underscores the importance of This compound as a versatile starting material. Its ability to undergo clean and efficient transformations makes it an attractive component in the synthetic chemist's toolbox for the construction of novel compounds with potential applications in medicinal chemistry and materials science. The continued exploration of the reactivity of this compound is expected to unveil even more innovative synthetic strategies in the future.

Structural Analysis and Computational Chemistry Studies

Advanced Spectroscopic Characterization for Structural Elucidation

A combination of spectroscopic techniques is employed to determine the intricate structural details of 6-(iodomethyl)-1,3-oxazinan-2-one (B6193587).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the connectivity of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms (oxygen, nitrogen, and iodine) and the diamagnetic anisotropy of the carbonyl group.

H6 Proton: The proton at the C6 position, being adjacent to both the ring oxygen and the iodomethyl group, would likely appear as a multiplet due to coupling with the methylene (B1212753) protons at C5 and the iodomethyl protons. Its chemical shift would be significantly downfield.

Methylene Protons (C4 and C5): The protons on the C4 and C5 positions of the oxazinane ring would present as complex multiplets in the aliphatic region of the spectrum. The protons at C4, being adjacent to the nitrogen atom, would likely resonate at a lower field compared to the C5 protons.

Iodomethyl Protons: The two protons of the iodomethyl group would give rise to a signal, likely a doublet, due to coupling with the H6 proton. The high electronegativity and magnetic anisotropy of the iodine atom would shift this signal downfield.

N-H Proton: The proton attached to the nitrogen atom would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |

| C2 (Carbonyl) | ~155-165 | The carbonyl carbon in a carbamate (B1207046) functional group typically resonates in this downfield region. youtube.com |

| C6 | ~75-85 | This carbon is bonded to an oxygen atom and the iodomethyl group, leading to a significant downfield shift. |

| C4 | ~40-50 | This carbon is adjacent to the nitrogen atom. |

| C5 | ~25-35 | This is a standard aliphatic methylene carbon. |

| Iodomethyl Carbon | ~5-15 | The carbon atom bonded to the iodine is expected to be in the upfield region due to the 'heavy atom effect' of iodine. |

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

2D NMR Techniques: Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, aiding in the determination of the relative stereochemistry and preferred conformation of the ring. acs.org

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₅H₈INO₂.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to the molecular weight of the compound (257.0 g/mol ). Iodine has only one stable isotope, ¹²⁷I, which simplifies the isotopic pattern of the molecular ion peak compared to compounds containing chlorine or bromine. jove.comdocbrown.info

Fragmentation Pattern: The fragmentation of this compound would likely proceed through several key pathways:

Loss of Iodine: The carbon-iodine bond is relatively weak, and a prominent fragmentation pathway would be the loss of an iodine radical (I•) to give a cation at [M - 127]⁺. This fragment would likely be the base peak in the spectrum. docbrown.infodocbrown.info

Ring Cleavage: The oxazinanone ring can undergo various cleavage patterns. Common fragmentation pathways for cyclic esters and amides involve the loss of small neutral molecules like CO₂, CO, or ethene. libretexts.orgchemguide.co.uk

Loss of the Iodomethyl Group: Cleavage of the bond between C6 and the iodomethyl group would result in a fragment corresponding to the loss of •CH₂I.

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 257 | [C₅H₈INO₂]⁺ | Molecular Ion |

| 130 | [C₅H₈NO₂]⁺ | Loss of I• |

| 127 | [I]⁺ | Iodine cation |

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration. youtube.comyoutube.com The position and shape of this band can be influenced by hydrogen bonding.

C=O Stretch: A strong, sharp absorption band characteristic of the cyclic carbamate (urethane) carbonyl group should appear in the range of 1680-1720 cm⁻¹. youtube.comyoutube.com The ring strain and the electronic effects of the adjacent nitrogen and oxygen atoms influence the exact frequency.

C-O Stretch: The C-O stretching vibrations of the carbamate group will likely produce strong bands in the 1250-1000 cm⁻¹ region.

C-I Stretch: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The C-I bond, for instance, often gives a strong Raman signal. researchgate.netnih.gov The symmetric vibrations of the heterocyclic ring may also be more prominent in the Raman spectrum.

X-ray Crystallography for Absolute Stereochemistry and Conformation (if available)

As of the current literature survey, no public X-ray crystallographic data for this compound is available. However, should a suitable crystal be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. This technique would unambiguously determine the bond lengths, bond angles, and the absolute stereochemistry at the C6 chiral center. Furthermore, it would reveal the solid-state conformation of the oxazinane ring, including the puckering parameters and the orientation of the iodomethyl substituent (axial or equatorial). Studies on related 1,3-oxazinane (B78680) derivatives have shown that the ring can adopt various conformations, including chair and twist-boat forms. acs.orgacs.org

Computational Chemistry and Molecular Modeling

In the absence of experimental crystallographic data, computational chemistry and molecular modeling serve as powerful tools to predict the structural and energetic properties of this compound. docbrown.info

Conformational Analysis and Energy Landscapes

Computational methods, such as density functional theory (DFT) and ab initio calculations, can be used to perform a thorough conformational analysis of the molecule. The 1,3-oxazinan-2-one (B31196) ring is flexible and can exist in several conformations.

Chair Conformations: The most stable conformations are likely to be chair forms. For a 6-substituted 1,3-oxazinan-2-one, the substituent can be in either an axial or an equatorial position. The relative energies of these two chair conformations will depend on the steric bulk of the iodomethyl group and any potential intramolecular interactions. Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of 1,3-oxazinan-2-one derivatives. These studies provide insights into the distribution of electron density, the energies of molecular orbitals, and the nature of the atoms within the heterocyclic ring, which collectively govern the molecule's chemical behavior.

DFT calculations on various substituted 1,3-oxazinan-2-ones have shown that the carbamate group significantly influences the electronic properties of the ring. The nitrogen atom's lone pair of electrons participates in resonance with the adjacent carbonyl group, leading to a partial double bond character between the N-C(O) bond and a delocalization of electron density. This resonance affects the bond lengths and angles within the heterocyclic ring.

The reactivity of the 1,3-oxazinan-2-one ring can be predicted by analyzing the frontier molecular orbitals (HOMO and LUMO). The highest occupied molecular orbital (HOMO) is typically localized on the nitrogen and oxygen atoms, indicating their propensity to act as nucleophiles. Conversely, the lowest unoccupied molecular orbital (LUMO) is often centered on the carbonyl carbon, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.

Illustrative data from DFT calculations on a model 1,3-oxazinan-2-one system are presented in the table below. These values are representative and can vary depending on the specific substituents and the level of theory used in the calculations.

| Calculated Property | Value |

|---|---|

| Total Electronic Energy (Hartree) | -323.5 |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 8.7 |

| Dipole Moment (Debye) | 4.8 |

Reaction Mechanism Simulations and Energetic Profiling

Computational simulations of reaction mechanisms involving 1,3-oxazinan-2-ones have provided detailed energetic profiles of synthetic pathways, including the identification of transition states and intermediates. These studies are crucial for understanding reaction kinetics and selectivity.

For instance, the synthesis of 1,3-oxazinan-2-ones through the cyclization of amino alcohols with carbon dioxide has been investigated using DFT. chinesechemsoc.org These calculations have helped to elucidate the role of catalysts and reaction conditions in promoting the desired cyclization over competing side reactions. The energetic profiling of the reaction pathway reveals the activation energies for each step, allowing for the identification of the rate-determining step.

In a study on the gold-catalyzed oxycyclization of allenic carbamates to form 1,3-oxazinan-2-one derivatives, DFT calculations were employed to rationalize the observed regioselectivity. d-nb.info The computed free energy profile showed that the formation of the kinetically favored product proceeds through a lower activation barrier compared to the thermodynamically more stable product. d-nb.info

Similarly, the copper-mediated synthesis of 5-bromo-1,3-oxazinan-2-ones has been analyzed computationally. nih.gov The DFT analysis of the proposed reaction pathway, including the calculation of free energies and activation energies for key intermediates and transition states, provided a deeper understanding of the reaction mechanism. nih.gov

The following table provides a hypothetical energetic profile for a key step in a 1,3-oxazinan-2-one synthesis, illustrating the type of data obtained from such simulations.

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +12.5 |

| Products | -10.3 |

Intermolecular Interactions and Packing Effects

The solid-state structure of 1,3-oxazinan-2-one derivatives is dictated by a network of intermolecular interactions, which play a critical role in their physical properties and crystal packing. X-ray crystallography has been the primary tool for determining these three-dimensional arrangements.

The crystal structures of several 1,3-oxazinan-2-one derivatives, such as 3-cyclohexyl-1,3-oxazinan-2-one and cis-6-(bromomethyl)-4-(4-methoxyphenyl)-1,3-oxazinan-2-one, have been reported. researchgate.netunipa.it These studies reveal the presence of various non-covalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The table below summarizes typical intermolecular interactions observed in the crystal structures of 1,3-oxazinan-2-one derivatives.

| Interaction Type | Typical Distance (Å) | Description |

|---|---|---|

| N-H···O=C Hydrogen Bond | 2.8 - 3.2 | Forms chains or dimers, significantly influencing crystal packing. |

| C-H···O Hydrogen Bond | 3.0 - 3.5 | Weaker interactions that contribute to the overall stability of the crystal structure. |

| π-π Stacking | 3.3 - 3.8 | Present in derivatives with aromatic substituents, contributing to crystal cohesion. |

Emerging Research Directions and Future Perspectives

Exploration of Unconventional Synthetic Routes and Catalytic Systems

The synthesis of the 1,3-oxazinan-2-one (B31196) core has traditionally involved methods such as the cyclization of 1,3-amino alcohols with phosgene (B1210022) or its derivatives. However, contemporary research is shifting towards more efficient and safer methodologies. A particularly promising and unconventional route for the direct synthesis of 6-(iodomethyl)-1,3-oxazinan-2-one (B6193587) is the iodocyclocarbamation reaction . This method involves the iodine-mediated cyclization of N-homoallylated carbamates. organic-chemistry.org This reaction proceeds via an electrophilic attack of iodine on the homoallylic double bond, followed by an intramolecular cyclization of the carbamate (B1207046) nitrogen. This approach is advantageous as it introduces the iodomethyl functionality at the 6-position in a single, atom-economical step.

Further research is focused on the development of novel catalytic systems to enhance the efficiency and selectivity of this transformation. While the uncatalyzed reaction with molecular iodine is effective, the exploration of catalysts, including Lewis acids and potentially chiral catalysts, could lead to improved yields and enantioselective syntheses, opening pathways to optically active this compound derivatives. The synthesis of related chiral 6-hydroxymethyl-1,3-oxazinan-2-ones from readily available carbohydrate precursors has been reported, which could serve as a starting point for subsequent iodination to access the target compound. acs.orgfigshare.com

Another innovative approach involves the use of gold catalysis. Gold-catalyzed oxycyclization of allenic carbamates has been shown to produce 6-methylene-1,3-oxazinan-2-ones, which could potentially be converted to the target compound through subsequent hydroiodination. d-nb.info The development of catalytic systems that can directly achieve the desired transformation from simple precursors remains an active area of investigation.

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The reactivity of this compound is largely dictated by the presence of the iodomethyl group, which is a versatile handle for a variety of chemical transformations. The carbon-iodine bond is relatively weak, making the iodine a good leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at the 6-position.

Current research is exploring the reaction of this compound with various nucleophiles, such as amines, thiols, and azides, to generate a library of novel 6-substituted-1,3-oxazinan-2-one derivatives. These reactions are often straightforward and proceed under mild conditions.

Beyond simple substitution, researchers are investigating unprecedented transformations. For instance, the iodomethyl group could participate in radical reactions, allowing for the formation of new carbon-carbon bonds. Furthermore, the 1,3-oxazinan-2-one ring itself can undergo various transformations. For example, treatment of related 6-alkoxy-2-aryl-4H-1,3-oxazin-4-ones with hydrazine (B178648) has been shown to result in ring transformation to 1,2,4-triazole (B32235) derivatives. thieme-connect.de Similar reactivity studies on this compound could unveil novel reaction pathways and lead to the synthesis of diverse heterocyclic scaffolds.

Advanced Applications in Interdisciplinary Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable intermediate in interdisciplinary organic synthesis, particularly in medicinal chemistry. The 1,3-oxazinan-2-one moiety is a structural component of several biologically active compounds, and the ability to functionalize the 6-position provides a powerful tool for structure-activity relationship (SAR) studies.

A notable example of the utility of related structures is the synthesis of the antibacterial agent linezolid, which was achieved using an iodocyclocarbamation reaction to construct a key oxazolidinone intermediate. organic-chemistry.org This highlights the potential of this compound as a precursor for the development of new therapeutic agents. The introduction of various substituents at the 6-position could lead to the discovery of compounds with a range of biological activities, including antibacterial, antifungal, and anticancer properties. ijrpr.com

The application of this compound is not limited to medicinal chemistry. The reactive iodomethyl group can be used to attach the 1,3-oxazinan-2-one scaffold to polymers or solid supports, which could have applications in materials science and for the development of functionalized materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated synthesis platforms represents a significant area of future development. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for higher yields and purity. syrris.com The iodocyclocarbamation reaction, being a relatively fast and high-yielding process, is well-suited for adaptation to a continuous flow setup.

Automated synthesis platforms can be employed to rapidly generate libraries of 6-substituted-1,3-oxazinan-2-one derivatives for high-throughput screening. beilstein-journals.orgfu-berlin.denih.gov By combining a flow reactor for the synthesis of the this compound core with a robotic system for the subsequent nucleophilic substitution reactions, a large number of diverse compounds can be synthesized in a short period. This approach would significantly accelerate the drug discovery process by enabling the rapid exploration of the chemical space around the 1,3-oxazinan-2-one scaffold.

Theoretical Predictions for New Derivatives and Their Predicted Properties

Computational chemistry and theoretical predictions are poised to play an increasingly important role in guiding the future research directions for this compound. Density Functional Theory (DFT) calculations can be used to predict the reactivity of the molecule, including the susceptibility of different positions to nucleophilic or electrophilic attack. This can help in designing new reactions and predicting their outcomes.

Furthermore, computational methods can be used to predict the properties of new derivatives of this compound. For instance, by computationally screening a virtual library of compounds, it is possible to identify derivatives with desirable properties, such as specific biological activities or material characteristics. This in silico screening can help to prioritize synthetic targets and focus experimental efforts on the most promising candidates. While specific theoretical studies on this compound are yet to be reported, studies on related heterocyclic systems like 1,3,4-oxadiazole (B1194373) derivatives have demonstrated the power of such approaches in identifying lead compounds for drug discovery. mdpi.com

Q & A

What synthetic strategies are commonly employed to prepare 6-(Iodomethyl)-1,3-oxazinan-2-one?

Basic

A widely used method involves the synthesis of homoallylic carbamates via a three-component reaction of aldehydes, allyltrimethylsilane, and benzyl carbamate catalyzed by iodine. Subsequent Sharpless dihydroxylation (racemic) of the homoallylic carbamate yields 3,4-dihydroxybutylcarbamate intermediates. Cyclization using sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C produces 6-(hydroxymethyl)-1,3-oxazinan-2-one, which can be further functionalized to introduce the iodomethyl group .

How is the regiochemical position of substituents in this compound confirmed experimentally?

Basic

Proton NMR spectroscopy is critical for confirming substituent positions. For example, in structurally related oxazinanones, methyl groups at the 6-position exhibit distinct splitting patterns due to coupling with adjacent protons. Comparative analysis with derivatives (e.g., 6-methyl vs. 6,6-dimethyl analogs) validates assignments, as seen in studies where NMR confirmed exclusive 6-position substitution in 3-benzyl-6-methyl-1,3-oxazinan-2-one .

What factors influence the diastereoselectivity during the synthesis of 4,6-disubstituted-1,3-oxazinan-2-one derivatives?

Advanced

Steric and electronic effects in the Sharpless dihydroxylation step govern diastereoselectivity. For instance, substrates with bulky aryl groups (e.g., 4-methoxyphenyl or 4-fluorophenyl) favor the formation of trans-diastereomers due to minimized steric hindrance during cyclization. Computational modeling of transition states could further elucidate stereochemical outcomes, though empirical optimization of reaction conditions (e.g., solvent polarity, temperature) remains standard .

How does gold catalysis enhance the synthesis of 1,3-oxazinan-2-ones from allenic carbamates?

Advanced

Gold(I) catalysts promote oxycyclization of allenic carbamates via 6-endo or 6-exo pathways, with regioselectivity controlled by thermodynamic vs. kinetic factors. For example, tert-butyl allenic carbamate forms 1,3-oxazin-2-one as the major product under kinetic control, while prolonged reaction times favor thermodynamically stable 1,3-oxazinan-2-one. Computational studies suggest that gold coordination stabilizes key intermediates, enabling precise control over ring size and substituent orientation .

What methodologies are effective for oxidizing the iodomethyl group in this compound to aldehydes/ketones?

Advanced

While chloromethyl/bromomethyl oxidation is well-documented, iodomethyl oxidation is less explored. Preliminary studies on benzylic and allylic iodides suggest that mild oxidizing agents (e.g., KMnO₄ in acidic conditions) or transition-metal catalysts (e.g., Pd/C with O₂) may selectively convert iodomethyl to carbonyl groups. However, over-oxidation to carboxylic acids remains a challenge, necessitating careful optimization of reaction time and stoichiometry .

How can computational methods aid in predicting reaction pathways for this compound derivatives?

Advanced

Density functional theory (DFT) calculations can model transition states and intermediates in cyclization or oxidation reactions. For gold-catalyzed cyclization, computational studies revealed that 6-endo pathways are kinetically favored, while 6-exo products dominate under thermodynamic control. Such insights guide experimental design, enabling rational selection of catalysts and conditions to achieve desired regioselectivity .

What are the limitations of current synthetic routes to this compound?

Advanced

Key challenges include:

- Diastereomer separation : Mixtures of diastereomers often require chromatographic resolution, reducing overall yield .

- Functional group compatibility : Oxidative conditions for iodomethyl introduction may degrade sensitive substituents (e.g., hydroxyl groups) .

- Scalability : Gold-catalyzed methods, while efficient, face cost barriers for large-scale synthesis .

How do steric effects influence the biological activity of this compound analogues?

Advanced

Though direct studies on iodomethyl derivatives are limited, related 6-substituted oxazinanones exhibit bioactivity (e.g., phosphodiesterase IV inhibition). The iodomethyl group’s size and electronegativity may enhance binding to hydrophobic enzyme pockets, as seen in quinoxaline derivatives with bis(iodomethyl) groups showing potent antifungal activity. Structure-activity relationship (SAR) studies are needed to validate these hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.